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Compound of Interest

Compound Name: Fmoc-Dap-OH

Cat. No.: B557191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and

purification of Nα-(9-fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid (Fmoc-Dap-OH),

a critical building block in peptide synthesis and drug development. This document details two

primary synthetic pathways, provides step-by-step experimental protocols, and outlines

methods for purification to achieve the high purity required for pharmaceutical and research

applications.

Introduction
Fmoc-Dap-OH is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid

(Dap). The presence of a primary amino group on the side chain allows for various post-

synthesis modifications, such as pegylation, glycosylation, or the introduction of reporter

groups. The Fmoc protecting group on the α-amino group makes it ideal for use in solid-phase

peptide synthesis (SPPS). This guide explores two prominent synthetic routes for the

preparation of Fmoc-Dap-OH: a multi-step synthesis commencing from D-serine and a two-

step process utilizing Fmoc-Gln-OH.

Synthetic Pathways
Two principal pathways for the synthesis of Fmoc-Dap-OH are detailed below, each offering

distinct advantages and considerations for laboratory-scale and large-scale production.
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Synthesis from D-Serine
A versatile multi-step synthesis of orthogonally protected L-Dap derivatives has been

developed starting from the commercially available Nα-Fmoc-O-tert-butyl-D-serine[1][2]. This

pathway involves the conversion of the serine backbone into the diaminopropionic acid

structure through a series of chemical transformations, including the formation of an aldehyde,

reductive amination, and subsequent oxidation. The chirality of the starting D-serine is

preserved throughout the synthetic sequence[1][2].

Synthesis from Fmoc-Gln-OH
An alternative and more direct route involves the Hofmann rearrangement of Fmoc-Gln-OH.

This method provides a pathway for the large-scale production of Fmoc-Dab(Boc)-OH, which

can be subsequently deprotected to yield Fmoc-Dap-OH. This process avoids the use of

hydrogenation, making it environmentally friendly and cost-effective.

Quantitative Data Summary
The following tables summarize the quantitative data associated with the key steps of the

described synthetic pathways.

Table 1: Synthesis of Fmoc-2,3-diaminopropanols from Nα-Fmoc-O-tert-butyl-D-serine[1][2]

Step Reactants Product Yield (%)

Weinreb-Nahm amide

formation

Nα-Fmoc-O-tert-butyl-

D-serine, N,O-

dimethylhydroxylamin

e hydrochloride,

HOBt, DIC/EDC,

DIEA, DCM

Weinreb–Nahm amide 94

Aldehyde formation
Weinreb–Nahm

amide, LiAlH4, THF
α-amino aldehyde 92

Reductive amination

α-amino aldehyde,

amine/arylsulfonamide

, Ti(OiPr)4, EtOH,

NaBH3CN

Fmoc-2,3-

diaminopropanols
82-92
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Table 2: Synthesis of Fmoc-Dap(Boc)-OH from Fmoc-Gln-OH

Step Reactants Product Yield (%)
Purity (HPLC)
(%)

Hofmann

Rearrangement

Fmoc-Gln-OH,

Iodobenzene

diacetate (DiPa),

Ethyl

acetate:acetonitri

le:water (2:1:1)

Fmoc-Dab-OH 65.98 99.1

Boc Protection

Fmoc-Dab-OH,

(Boc)2O,

Acetone:water

(1:1), NaOH

Fmoc-Dab(Boc)-

OH
85.07 99.33

Experimental Protocols
Synthesis of Fmoc-Dap-OH via D-Serine
This pathway is adapted from the multi-step synthesis of protected L-Dap methyl esters[1][2].

Step 1: Weinreb-Nahm Amide Formation

To a solution of Nα-Fmoc-O-tert-butyl-D-serine, add 1-hydroxybenzotriazole (HOBt)

monohydrate, N,N′-diisopropylcarbodiimide (DIC), and 1-(3-dimethylaminopropyl)-3-

ethylcarbodiimide hydrochloride (EDC).

Stir the reaction mixture for 2 hours at room temperature.

Add N,O-dimethylhydroxylamine hydrochloride and diisopropylethylamine (DIEA) in

dichloromethane (DCM).

Continue stirring overnight at room temperature to yield the Weinreb-Nahm amide.

Step 2: Aldehyde Formation
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Reduce the Weinreb-Nahm amide using lithium aluminium hydride (LiAlH4) in

tetrahydrofuran (THF).

The reaction is typically complete within 12 minutes at room temperature, affording the

corresponding α-amino aldehyde.

Step 3: Reductive Amination

To the α-amino aldehyde in ethanol, add an amine or arylsulfonamide and titanium(IV)

isopropoxide (Ti(OiPr)4).

Stir for 10 minutes at room temperature.

Add sodium cyanoborohydride (NaBH3CN) and stir overnight at room temperature to

produce the Fmoc-protected 2,3-diaminopropanol.

Step 4: Oxidation to Carboxylic Acid

The primary alcohol of the diaminopropanol is oxidized to a carboxylic acid using an

appropriate oxidizing agent (e.g., TEMPO/TCCA/NaBr system) to form the protected Fmoc-
Dap-OH derivative.

Synthesis of Fmoc-Dap(Boc)-OH from Fmoc-Gln-OH
This protocol is based on a patented method for large-scale synthesis.

Step 1: Hofmann Rearrangement to Fmoc-Dab-OH

Prepare a suspension of Fmoc-Gln-OH (100 g, 271.5 mmol) in a mixed solvent of 1 L of ethyl

acetate:acetonitrile:water (2:1:1 v/v/v).

At 20-30 °C, add iodobenzene diacetate (DiPa) (105.1 g).

Stir the reaction for 72 hours.

After reaction completion, perform a suitable work-up to isolate the product, Fmoc-Dab-OH.

Step 2: Boc Protection of the Side Chain
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Suspend Fmoc-Dab-OH (50 g, 146.8 mmol) in 700 mL of acetone:water (1:1 v/v).

At 0-10 °C, add di-tert-butyl dicarbonate ((Boc)2O) (38.4 g, 176.1 mmol).

Adjust the pH to 7.5-8 using 0.5N NaOH and maintain for 4 hours.

Post-reaction treatment and isolation yield the final product, Fmoc-Dab(Boc)-OH.

Purification of Fmoc-Dap-OH
High purity of Fmoc-Dap-OH is crucial for successful peptide synthesis. The typical purity for

commercially available Fmoc-Dap-OH is ≥97.0% as determined by HPLC[3]. The following

methods can be employed for purification.

Recrystallization: A common method for the purification of Fmoc-amino acids is

recrystallization.

Charge the crude Fmoc-Dap-OH into a flask.

Add a suitable solvent, such as toluene, and heat the mixture to 50°C with stirring for 1

hour[4].

Cool the solution to 30±5°C and continue stirring for about 2 hours to allow for

crystallization[4].

Filter the solid and wash with the solvent.

Dry the purified product under vacuum at 50°C[4].

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity,

preparative reverse-phase HPLC is the method of choice.

Dissolve the crude Fmoc-Dap-OH in a suitable solvent mixture, typically containing water,

acetonitrile, and a modifier like trifluoroacetic acid (TFA).

Inject the solution onto a preparative C18 column.

Elute the compound using a gradient of increasing organic solvent concentration.
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Collect the fractions containing the pure product.

Lyophilize the collected fractions to obtain the purified Fmoc-Dap-OH as a solid.
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Caption: Synthesis of Fmoc-Dap-OH from D-Serine.

Synthesis Pathway from Fmoc-Gln-OH
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Caption: Synthesis of Fmoc-Dap(Boc)-OH from Fmoc-Gln-OH.
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Caption: Purification workflow for Fmoc-Dap-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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